4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine
Description
Properties
IUPAC Name |
4-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-10(8(2)13-12-7)9-3-5-11-6-4-9/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEIBZSJVXVARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634955 | |
| Record name | 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
734533-08-5 | |
| Record name | 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a pyridine derivative. One common method includes the use of 3-(4-pyridyl)propenoic acid as a starting material, which undergoes cyclization and subsequent functional group modifications to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and pyridine rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, often in the presence of catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings .
Scientific Research Applications
Medicinal Chemistry
4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine has been explored for its potential as a lead compound in the development of pharmaceuticals. Its biological activities include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, effectively neutralizing free radicals and potentially protecting against oxidative stress .
- Antimicrobial and Antifungal Properties : Studies have shown that this compound can disrupt microbial cell membranes or interfere with metabolic pathways, leading to reduced viability of pathogens .
- Cytotoxic Effects : In vitro studies indicate that derivatives of this compound demonstrate cytotoxicity against several cancer cell lines. For instance, one derivative exhibited an IC50 value of 5.13 µM against the C6 glioma cell line, indicating potent anticancer activity .
Agrochemicals
The compound is also utilized in the synthesis of agrochemicals due to its versatile reactivity and functional group compatibility. It serves as a building block for the development of new pesticides and herbicides that target specific agricultural pests while minimizing environmental impact.
Coordination Chemistry
In coordination chemistry, 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine is used to develop new ligands that can form complexes with various metal ions. These complexes are studied for their potential applications in catalysis and material science.
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant activity of various pyrazole derivatives, including those related to 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine. Using the DPPH scavenging method, compounds showed varying degrees of effectiveness in neutralizing free radicals, with some derivatives achieving IC50 values as low as 27.51 mg/mL .
Case Study 2: Anticancer Activity Assessment
Research focused on the cytotoxic effects of pyrazole derivatives on cancer cell lines revealed that certain modifications to the 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine structure significantly enhanced its activity against specific cancer types. Notably, one derivative demonstrated an IC50 value indicative of strong anticancer potential .
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ligands with Pyrazole and Pyridine Motifs
4-(3,5-Dimethyl-1H-pyrazol-4-yl)-1,2,4-triazole (trpzH)
- Structural Difference : Replaces the pyridine ring with a triazole group.
- Coordination Behavior : The triazole nitrogen atoms provide distinct binding modes, favoring trinuclear metal clusters over paddlewheel structures common in pyridine-based ligands .
- Applications : Primarily used in catalytic oxidation reactions, such as cyclooctene epoxidation, with moderate selectivity (~75%) .
2-[3(5)-Pyrazolyl]pyridine (pypz2)
- Structural Difference : A positional isomer where the pyrazole is linked to the pyridine at the 2-position instead of the 4-position.
- Electronic Effects : Altered steric and electronic properties reduce its efficacy in forming porous frameworks compared to 4-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine .
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic Acid (H₂DMPBA)
- Functional Group : Incorporates a carboxylate group instead of pyridine.
- Coordination Modes : Combines pyrazole and carboxylate motifs, enabling diverse metal-binding modes (e.g., paddlewheel clusters with Cu²⁺) .
- Applications : Forms highly porous MOFs for gas adsorption, outperforming pyridine analogs in selectivity and capacity .
Bioactive Pyridine-Pyrazole Hybrids
Diethyl 4-[2-(4-Methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Structural Features : Includes a dihydropyridine core with ester and methoxyphenyl substituents.
- Applications : Exhibits anti-inflammatory and antimicrobial activities, diverging from the coordination-focused use of 4-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine .
Diethyl 4-[5-(4-Chlorophenyl)-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Functional and Application-Based Comparison
Catalytic Performance
Structural and Electronic Properties
Biological Activity
4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine is characterized by a pyridine ring substituted with a pyrazole moiety. The presence of the dimethyl groups on the pyrazole enhances its lipophilicity and potentially its biological activity.
Research indicates that derivatives of pyrazol-4-yl-pyridine compounds exhibit significant interactions with muscarinic receptors, particularly the M4 subtype. These compounds act as positive allosteric modulators (PAMs), enhancing the effect of acetylcholine (ACh) at these receptors. The binding affinity and cooperativity with ACh were quantified using an allosteric ternary complex model, revealing values between 6.3 and 6.5, indicating robust modulatory effects .
Biological Activities
The biological activities of 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine can be summarized as follows:
- Neuroprotective Effects : The compound has shown potential in treating neurodegenerative diseases by modulating M4 receptors, which are implicated in Alzheimer's disease and schizophrenia .
- Anticancer Properties : Various studies have indicated that pyrazole derivatives exhibit cytotoxic effects against different cancer cell lines. For instance, certain analogs have been evaluated for their ability to inhibit tumor growth through apoptosis induction and inhibition of angiogenesis .
- Antimicrobial Activity : Compounds similar to 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine have demonstrated antibacterial and antifungal activities, suggesting a broad spectrum of antimicrobial efficacy .
Case Study 1: Neuropharmacological Evaluation
A study focused on the neuropharmacological effects of pyrazol derivatives demonstrated that compounds like 4-(3,5-Dimethyl-1H-pyrazol-4-yl)pyridine significantly enhanced ACh receptor activity in vitro. This was evidenced by a leftward shift in the ACh concentration-response curve, indicating increased receptor sensitivity and potential therapeutic applications in cognitive disorders .
Case Study 2: Anticancer Activity
In vitro evaluations against human cancer cell lines revealed that certain pyrazole derivatives exhibited potent cytotoxicity. For example, a derivative was tested against A549 (lung carcinoma) and MCF7 (breast adenocarcinoma) cell lines, showing IC50 values indicating effective growth inhibition .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What experimental techniques are critical for confirming the molecular structure of 4-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for unambiguous structural confirmation. SHELXL/SHELXS software is widely used for refining crystallographic data due to its robustness in handling small-molecule structures . Complementary techniques like , , and FT-IR spectroscopy validate functional groups and substituent positions. For example, pyrazole ring protons typically appear as singlets in , while pyridine protons show distinct splitting patterns .
Q. How can synthetic routes for 4-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine be optimized to improve yield?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) based on the Knorr pyrazole synthesis or cyclocondensation of hydrazines with diketones. For instance, using ethanol as a solvent under reflux (78°C) and catalytic acetic acid can enhance cyclization efficiency. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. What safety precautions are necessary when handling this compound in the lab?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use a fume hood due to potential dust inhalation risks. Store at room temperature in airtight containers away from oxidizers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of 4-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine in metal-organic frameworks (MOFs)?
- Methodological Answer : Density Functional Theory (DFT) calculations predict coordination behavior by analyzing electron density at pyrazole and pyridine nitrogen atoms. For example, the pyrazole N-H group may act as a hydrogen-bond donor, while pyridine N atoms coordinate to metals like Cu(I) or Ru(II) in MOFs. These simulations guide experimental designs for luminescent sensors or catalytic sites .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodological Answer : Discrepancies (e.g., bond length variations between SC-XRD and DFT-optimized structures) require multi-technique validation. Use high-resolution mass spectrometry (HR-MS) to confirm molecular weight and solid-state NMR to assess crystallographic packing effects. Cross-validate with powder XRD to rule out polymorphism .
Q. How does 4-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine perform as a ligand in catalytic oxidation reactions?
- Methodological Answer : In cyclohexene oxidation, this ligand enhances metal catalyst stability by chelating via pyrazole and pyridine groups. For example, Mo(VI) complexes with this ligand show >80% conversion to epoxides using tert-butyl hydroperoxide (TBHP) as an oxidant. Monitor reaction progress via GC-MS and optimize metal-to-ligand ratios to suppress side reactions .
Q. What role does this compound play in volatile organic compound (VOC) sensing applications?
- Methodological Answer : When incorporated into Cu(I)-based MOFs, the ligand’s conjugated π-system enables fluorescence quenching upon VOC adsorption (e.g., acetone, toluene). Characterize sensitivity via luminescence titration and Langmuir adsorption models. Detection limits as low as 10 ppm have been reported for specific VOCs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
